molecular formula C7H12N2O3 B191483 5-(4-Hydroxybutyl)imidazolidine-2,4-dione CAS No. 5458-06-0

5-(4-Hydroxybutyl)imidazolidine-2,4-dione

Cat. No. B191483
CAS RN: 5458-06-0
M. Wt: 172.18 g/mol
InChI Key: SQKDMDCPJJTKKB-UHFFFAOYSA-N
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Description

5-(4-Hydroxybutyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione is 1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h10-11H,1-4H2,(H2,8,9,12) . This compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

5-(4-Hydroxybutyl)imidazolidine-2,4-dione has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 40.9±0.3 cm3, and it has a polar surface area of 78 Å2 . The compound has a molar volume of 141.9±3.0 cm3 and a polarizability of 16.2±0.5 10-24 cm3 . Its surface tension is 42.7±3.0 dyne/cm .

Scientific Research Applications

DNA Binding and Potential Anticancer Applications

  • Imidazolidine derivatives, including variations like 5-benzylideneimidazolidine-2,4-dione (NBI) and others, have been explored for their DNA binding affinity. This property is particularly significant due to the potential of these compounds as anticancer drugs. Studies using techniques like UV-Vis spectroscopy and cyclic voltammetry indicate that these derivatives have comparable or greater DNA binding propensity than many clinically used anticancer drugs (Shah et al., 2013).

Synthesis and Structure-Activity Relationship in Antiarrhythmic Applications

  • The synthesis and structural analysis of imidazolidine derivatives have been conducted to understand their potential in treating arrhythmias. One study focused on the synthesis of halogen substituted 5-arylidene derivatives of imidazolidine-2,4-dione, revealing insights into their structure-activity relationships and indicating their properties aligning with class Ia antiarrhythmic drugs (Pękala et al., 2005).

Pharmacological Profile and Potential Antidepressant Activity

  • Novel derivatives of imidazolidine-2,4-dione have been investigated for their affinity towards serotonin receptors and transporters. Some compounds displayed profiles that may enhance serotonin transporter blocking efficacy, suggesting potential antidepressant and anxiolytic activities (Czopek et al., 2013).

Electrochemical Behavior and Pharmaceutical Potential

  • The electrochemical behavior of imidazolidine derivatives, such as 5-benzylideneimidazolidine-2,4-dione, has been studied. This research is significant for understanding the biochemical actions of these compounds and their potential pharmaceutical applications (Nosheen et al., 2012).

Synthesis, Antitumor Activity, and Molecular Modeling

  • Imidazolidine-2,4-dione analogues have been synthesized and evaluated for their antitumor activity. The structure-activity correlation and molecular modeling studies conducted on these compounds reveal their potential as antitumor agents with specific selectivity toward cancerous cells (El-Sayed et al., 2018).

Antibacterial Applications

  • The synthesis of hybrid compounds based on 1,2,3-triazoles and imidazolidine-2,4-dione has shown promising results in antibacterial activities against certain bacteria, indicating the potential of these compounds in treating bacterial infections (Keivanloo et al., 2020).

Antinociceptive Effects

  • Some imidazolidine derivatives, such as 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, have been studied for their antinociceptive effects in mice. This research highlights the potential of these compounds in pain management, especially in relation to neuropathic pain (Queiroz et al., 2015).

properties

IUPAC Name

5-(4-hydroxybutyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDMDCPJJTKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884166
Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxybutyl)imidazolidine-2,4-dione

CAS RN

5458-06-0
Record name 5-(4-Hydroxybutyl)-2,4-imidazolidinedione
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Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
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Record name 5458-06-0
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Record name 5458-06-0
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Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
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Record name 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Bommarius, SK Au - cpd.gatech.edu
General Introduction α-Keto acids can be reductively aminated to α-amino acids via amino acid dehydrogenase catalysis, with NAD (P) H as cofactor. The nitrogen source for the amine …
Number of citations: 0 cpd.gatech.edu

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